molecular formula C10H16S4 B12013864 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane CAS No. 7000-79-5

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane

Cat. No.: B12013864
CAS No.: 7000-79-5
M. Wt: 264.5 g/mol
InChI Key: HUWTULKGEASRFA-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is a unique organosulfur compound with the molecular formula C₁₀H₁₆S₄. It is characterized by its adamantane-like structure, where sulfur atoms replace some of the carbon atoms in the framework. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane can be synthesized through several methods. One common approach involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur or sulfur-containing reagents under specific conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the incorporation of sulfur atoms into the adamantane framework.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it a potential ligand for metal complexes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane: Similar in structure but with different substituents.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains oxygen and phosphorus atoms instead of sulfur.

    2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Contains silicon atoms and vinyl groups.

Uniqueness

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is unique due to its high sulfur content and adamantane-like structure, which imparts stability and distinctive chemical reactivity

Properties

CAS No.

7000-79-5

Molecular Formula

C10H16S4

Molecular Weight

264.5 g/mol

IUPAC Name

1,3,5,7-tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C10H16S4/c1-7-5-8(2)13-9(3,11-7)6-10(4,12-7)14-8/h5-6H2,1-4H3

InChI Key

HUWTULKGEASRFA-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(SC(S1)(CC(S2)(S3)C)C)C

Origin of Product

United States

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